molecular formula C12H22O B1583035 Dicyclohexyl ether CAS No. 4645-15-2

Dicyclohexyl ether

Cat. No.: B1583035
CAS No.: 4645-15-2
M. Wt: 182.3 g/mol
InChI Key: OCDXZFSOHJRGIL-UHFFFAOYSA-N
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Description

Dicyclohexyl ether is an organic compound belonging to the class of ethers, characterized by the presence of an oxygen atom bonded to two cyclohexyl groups. It is a colorless liquid with a faint, pleasant odor and is known for its stability and relatively low reactivity compared to other ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl ether can be synthesized through the dehydration of cyclohexanol. This process involves heating cyclohexanol in the presence of an acid catalyst, such as concentrated sulfuric acid, at temperatures between 134°C and 138°C. The reaction produces this compound as a side product, which can be isolated through distillation .

Industrial Production Methods

In industrial settings, this compound is typically produced by the same dehydration method, but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. After the reaction, the product is purified through distillation under reduced pressure to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl ether is relatively stable and does not undergo many reactions. it can participate in the following types of reactions:

Common Reagents and Conditions

    Oxidation: Exposure to air or oxygen over time can lead to the formation of peroxides.

    Substitution: Strong acids or bases can facilitate substitution reactions, but these are not typical for this compound.

Major Products

    Oxidation: Peroxides.

    Substitution: Various substituted ethers, depending on the reagents used.

Mechanism of Action

The mechanism of action of dicyclohexyl ether is primarily related to its role as a solvent or intermediate in chemical reactions. It stabilizes reactive intermediates and facilitates the interaction between reactants by providing a suitable medium for the reaction to occur. The molecular targets and pathways involved depend on the specific reaction in which it is used .

Comparison with Similar Compounds

Similar Compounds

    Diethyl ether: Another common ether, but with two ethyl groups instead of cyclohexyl groups.

    Diphenyl ether: Contains two phenyl groups attached to the oxygen atom.

    Tetrahydrofuran: A cyclic ether with different properties and applications.

Uniqueness

Dicyclohexyl ether is unique due to its bulky cyclohexyl groups, which provide steric hindrance and contribute to its stability. This makes it less reactive compared to other ethers, such as diethyl ether or tetrahydrofuran .

Properties

IUPAC Name

cyclohexyloxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDXZFSOHJRGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196843
Record name 1,1'-Oxybis(cyclohexane)
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Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4645-15-2
Record name 1,1′-Oxybis[cyclohexane]
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Record name 1,1'-Oxybis(cyclohexane)
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Record name Dicyclohexyl ether
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Record name 1,1'-Oxybis(cyclohexane)
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Record name 1,1'-oxybis(cyclohexane)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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